molecular formula C19H25N3OS B2494332 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1448059-55-9

2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Cat. No. B2494332
CAS RN: 1448059-55-9
M. Wt: 343.49
InChI Key: WTPNGDDNEFGIJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide" typically involves multi-step chemical reactions starting from simple precursors to achieve the desired complex structures. Techniques like the reaction of chloroacetamide derivatives with thiols or the use of enzyme-catalyzed asymmetric hydrolysis have been employed to synthesize structurally similar compounds. These methods allow for the introduction of specific functional groups and the formation of the characteristic thioacetamide linkage seen in the target molecule (Yurttaş et al., 2015); (Norimine et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide" is characterized by the presence of an imidazole ring, a thioether linkage, and an acetamide group. Structural analyses, including X-ray crystallography and NMR spectroscopy, have been used to determine the configuration and conformation of these molecules. Such studies reveal the orientation of the phenyl ring relative to the thiazole or imidazole rings and the overall 3D structure of the molecule (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide" and related compounds often involves reactions at the imidazole or thiazole rings, including substitutions and cyclization reactions. These reactions can lead to the formation of various heterocyclic structures, demonstrating the versatility and reactivity of the thioacetamide linkage (Khalil et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are critical for understanding their behavior in different environments. These properties are influenced by the molecular structure, the presence of specific functional groups, and intermolecular interactions within the crystal lattice. For example, the crystal structure analysis provides insight into the molecular packing, hydrogen bonding, and other non-covalent interactions that stabilize the crystal form (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of "2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide" are determined by its functional groups and overall molecular structure. The presence of the imidazole ring, thioether linkage, and acetamide group contribute to its chemical behavior in biological systems and its interactions with biomolecules. Studies on similar compounds have shown that these structures can participate in various biological processes and have potential pharmacological activities (Yan et al., 2017).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-18(15-24-17-9-4-5-10-17)20-11-6-13-22-14-12-21-19(22)16-7-2-1-3-8-16/h1-3,7-8,12,14,17H,4-6,9-11,13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPNGDDNEFGIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

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